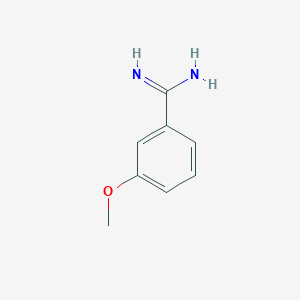

3-Methoxy-benzamidine

説明

Table 1: Key molecular descriptors

| Property | Value |

|---|---|

| IUPAC Name | N'-[(3-methoxyphenyl)methyl]-4-(trifluoromethoxy)benzenecarboximidamide |

| Molecular Formula | C₁₆H₁₅F₃N₂O₂ |

| Molecular Weight | 324.30 g/mol |

| SMILES | COC1=CC=CC(=C1)CN=C(C2=CC=C(C=C2)OC(F)(F)F)N |

| InChIKey | IQBVDNRATVHASP-UHFFFAOYSA-N |

The amidine group (-C(=NH)-NH₂) confers basicity, while the trifluoromethoxy and methoxy substituents enhance lipophilicity.

Crystallographic Data and Conformational Analysis

X-ray crystallography reveals that this compound derivatives adopt distinct conformations depending on counterions and hydrogen-bonding networks. In its nitrate salt form, the compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 12.381 Å, b = 7.942 Å, c = 19.672 Å, and β = 98.76°. The amidinium group forms N–H···O hydrogen bonds with nitrate anions, creating a supramolecular chain structure (Figure 2).

Table 2: Crystallographic parameters of related benzamidinium salts

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|

| 3-Methoxy-benzamidinium nitrate | P2₁/c | 12.381 | 7.942 | 19.672 | 98.76 | |

| 4-Methoxy-benzamidinium nitrate | P2₁/n | 11.452 | 8.123 | 15.891 | 90.0 |

Conformational analysis shows that the 3-methoxybenzyl group introduces torsional strain, with dihedral angles of 29.5°–32.9° between the benzene rings. This distortion arises from steric interactions between the methoxy oxygen and adjacent hydrogen atoms.

Comparative Analysis with Benzamidine Derivatives

This compound exhibits distinct electronic and steric properties compared to unsubstituted benzamidine (C₇H₈N₂) and its derivatives (Table 3). The methoxy group increases electron density on the aromatic ring, altering hydrogen-bonding capacity and solubility.

Table 3: Comparative properties of benzamidine derivatives

| Compound | Molecular Weight (g/mol) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | LogP |

|---|---|---|---|---|

| Benzamidine | 120.15 | 2 | 2 | 1.02 |

| This compound | 324.30 | 2 | 5 | 3.15 |

| 4-Methoxy-benzamidinium | 186.64 | 3 | 3 | 1.89 |

The trifluoromethoxy group in this compound enhances metabolic stability compared to non-fluorinated analogs. In contrast, N-methyl derivatives show reduced basicity due to decreased amidine proton availability. Crystallographic studies further highlight that 3-methoxy substitution disrupts planar stacking interactions observed in benzamidine cocrystals, favoring tilted π-π contacts.

特性

IUPAC Name |

3-methoxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSHGVAIVMZVMPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408426 | |

| Record name | 3-METHOXY-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25412-66-2 | |

| Record name | 3-Methoxybenzamidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25412-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-METHOXY-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Routes to Benzamidine Derivatives

Benzamidine derivatives, including 3-Methoxy-benzamidine, are typically synthesized through multi-step processes involving:

- Formation of benzamidoxime from corresponding benzonitrile derivatives.

- Reduction of benzamidoxime to benzamidine.

- Functional group modifications to introduce substituents such as methoxy groups.

These steps are often carried out under controlled conditions using specific catalysts and solvents to optimize yield and purity.

Preparation via Benzamidoxime Intermediate and Catalytic Reduction

A common and efficient method involves two main steps:

Step A: Formation of Benzamidoxime

- Starting from 3-methoxybenzonitrile, the compound reacts with hydroxylamine hydrochloride in the presence of a base (e.g., potassium carbonate) in a suitable solvent such as ethanol or methanol.

- This reaction converts the nitrile group into the amidoxime functional group.

- Reaction conditions typically include heating to reflux or moderate temperatures (around 80 °C) for 1 hour or more.

Step B: Catalytic Hydrogenation Reduction

- The benzamidoxime intermediate is then subjected to catalytic hydrogenation to reduce the amidoxime to the amidine.

- Catalysts such as rhodium chloride supported on ethanol with hydrazine hydrate as a reducing agent are used.

- The reaction is conducted at room temperature with magnetic stirring for approximately 12 hours in a sealed reactor.

- After completion, solvent removal under reduced pressure and vacuum drying yield the benzamidine derivative.

- This method achieves high yields (up to 98%) and high purity (HPLC purity ~99.5%).

- The process is amenable to various substituted benzonitriles, including methoxy-substituted derivatives.

- The catalyst system can be recycled multiple times without loss of activity.

Reference: Patent CN106565541A describes this method in detail, emphasizing the formation of benzamidoxime followed by catalytic reduction using rhodium chloride and hydrazine hydrate in ethanol solvent, yielding benzamidine derivatives including those with methoxy substituents.

Synthesis via Alkylation of Benzamidine Hydrochloride with 4-Methoxyphenacyl Bromide

Another method involves the direct alkylation of benzamidine hydrochloride monohydrate with 4-methoxyphenacyl bromide:

- Benzamidine hydrochloride monohydrate is dissolved in water, and potassium bicarbonate is added portionwise.

- The mixture is heated to reflux.

- A solution of 4-methoxyphenacyl bromide in tetrahydrofuran (THF) is added dropwise over 30 minutes while maintaining reflux.

- The reaction mixture is refluxed for an extended period (18-20 hours).

- After cooling, THF is removed under reduced pressure, and the product is isolated by filtration and recrystallization using diisopropyl ether and hexanes.

- The product is dried under vacuum to yield the desired this compound derivative.

- This method produces an off-white solid with a high yield of approximately 96%.

Reference: Organic Syntheses procedure details this alkylation method, highlighting the use of 4-methoxyphenacyl bromide as the electrophile to introduce the methoxy group on the benzamidine.

Synthesis via Pinner Reaction of 3-Methoxybenzonitrile Derivatives

The Pinner reaction is a classical method to convert nitriles to amidines through imino ester intermediates:

- 3-Methoxybenzonitrile or its derivatives are saturated with dry hydrogen chloride gas in absolute ethanol at low temperatures (<5 °C).

- The mixture is sealed and stirred at ambient temperature for 48 hours to form the imino ester hydrochloride.

- The imino ester is then reacted with appropriate amines in methanol to yield the corresponding amidines.

- The amidine product is isolated by precipitation and purified by column chromatography.

- The electron-donating methoxy group at the meta position can influence the reactivity of the nitrile group, sometimes requiring adjusted reaction times or conditions.

- This method allows for the introduction of additional substituents via the amine component, providing structural diversity.

Reference: MDPI article on benzamidine derivatives discusses the Pinner reaction for amidine formation and notes the challenges posed by electron-donating groups like methoxy on the benzene ring.

Reference: Studies published in PMC and PubMed detail these condensation methods for benzamidine derivatives, including characterization by NMR and mass spectrometry.

Summary Table of Preparation Methods

Research Findings and Analytical Characterization

- Synthesized this compound and its derivatives are typically characterized by Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS).

- High-performance liquid chromatography (HPLC) is used to assess purity, often achieving >99% purity.

- Reaction optimization studies show that catalyst choice, solvent, temperature, and reaction time critically influence yield and purity.

- The presence of the methoxy group can affect electronic properties, influencing reactivity and requiring tailored reaction conditions.

化学反応の分析

Types of Reactions

3-Methoxy-benzamidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene ring .

科学的研究の応用

Antibacterial Activity

Recent studies have shown that 3-Methoxy-benzamidine and its derivatives exhibit significant antibacterial properties, particularly against periodontal disease-causing pathogens such as Porphyromonas gingivalis and Escherichia coli. The synthesis of heterocyclic derivatives of benzamidine has demonstrated promising results in antimicrobial testing, indicating minimal cytotoxicity while effectively inhibiting bacterial growth .

Table 1: Antibacterial Efficacy of this compound Derivatives

| Compound Name | Target Pathogen | Inhibition (%) | Cytotoxicity (HEK-293) |

|---|---|---|---|

| 4-((5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzamidine | P. gingivalis | High | Minimal |

| 4-((4-(substituted benzylideneamino)-4H-1,2,4-triazol-3-yl)methoxy)benzamidine | E. coli | Moderate | Low |

Cancer Therapeutics

This compound has been identified as an inhibitor of Poly [ADP-ribose] polymerase 1 (PARP1), a key enzyme involved in DNA repair mechanisms. This interaction suggests potential applications in cancer treatment, where modulation of DNA damage response pathways is critical. The compound's ability to bind to PARP1 may lead to therapeutic strategies targeting cancers with defective DNA repair systems.

Role in Protease Studies

In biochemical research, this compound serves as a valuable tool for studying proteases due to its structural similarity to natural substrates. Its ability to inhibit proteases allows researchers to explore the enzyme's role in various biological processes . This application is particularly relevant in understanding diseases where protease activity is altered.

Corrosion Inhibition

Recent investigations into the use of this compound as a corrosion inhibitor have shown promising results. The compound has been tested on carbon steel surfaces in acidic environments, demonstrating significant inhibition efficiency through chemical adsorption mechanisms. Electrochemical measurements indicated that it could effectively protect metal surfaces from corrosion .

Table 2: Corrosion Inhibition Efficiency of this compound

| Inhibitor | Maximum Efficiency (%) | Optimal Concentration (mol L) | Temperature (K) |

|---|---|---|---|

| This compound | 94.69 | 328 |

Synthesis and Characterization

The synthesis of this compound typically involves methods such as condensation reactions with various aromatic acids and amines. Characterization techniques like NMR, FTIR, and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

作用機序

The mechanism of action of 3-Methoxy-benzamidine involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, such as poly [ADP-ribose] polymerase 1 (PARP1). By inhibiting PARP1, it can modulate various cellular processes, including DNA repair and apoptosis. This inhibition is achieved through the binding of this compound to the active site of the enzyme, preventing its normal function .

類似化合物との比較

Comparison with Similar Compounds

The structural and functional analogs of 3-Methoxy-benzamidine differ in substituent positions, functional groups, and electronic properties. Below is a comparative analysis supported by similarity scores, physicochemical data, and applications:

Table 1: Key Structural Analogs of this compound

| Compound Name | Substituent Position | Functional Group | CAS Number | Similarity Score* | Purity (%) | Key Applications/Notes |

|---|---|---|---|---|---|---|

| This compound | 3 | Amidine | 25412-66-2 | 1.00 | 97 | Broad synthetic utility; 11 suppliers |

| 3-Methoxybenzamidine hydrochloride | 3 | Amidine hydrochloride | 57075-83-9 | 1.00 | – | Preferred for stability in aqueous media |

| 2-Methoxybenzimidamide hydrochloride | 2 | Amidine hydrochloride | 18637-00-8 | 0.92 | 95 | Lower reactivity due to steric hindrance |

| 2-Ethoxybenzimidamide hydrochloride | 2 | Amidine hydrochloride | 38148-63-9 | 0.92 | – | Increased lipophilicity from ethoxy group |

| 4-Hydroxybenzamidine hydrochloride | 4 | Amidine hydrochloride | 5071-96-5 | 0.91 | – | Enhanced hydrogen-bonding capacity |

| 3-Methoxybenzamidoxime | 3 | Amidoxime | 73647-50-4 | – | 97 | Chelating agent for metal ions |

| 3-Methoxycarbonylbenzamidine hydrochloride | 3 | Amidine with carbonyl | – | – | – | Modified reactivity for peptide coupling |

*Similarity scores (0.00–1.00) are relative to 3-Methoxybenzamidine hydrochloride, calculated using structural fingerprinting algorithms .

Substituent Position Effects

- 3-Methoxy vs. 2-Methoxy: The 3-methoxy substitution (meta position) minimizes steric hindrance compared to the 2-methoxy (ortho) analog, enabling higher reactivity in cyclization reactions (e.g., forming oxazoloquinolines) .

- 3-Methoxy vs.

Functional Group Modifications

生物活性

3-Methoxy-benzamidine, a derivative of benzamidine, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological effects, focusing on its antiprotozoal, antimicrobial, and cytotoxic properties, supported by recent research findings.

This compound can be synthesized through various methods involving the reaction of benzamidine derivatives with methoxy groups. The general structure can be represented as follows:

This compound features a methoxy group attached to a benzamidine moiety, contributing to its unique biological profile.

Antiprotozoal Activity

Recent studies have shown that this compound exhibits significant antiprotozoal activity against various protozoan pathogens. For instance, it has been tested against Trypanosoma cruzi and Leishmania amazonensis, demonstrating an LD50 (lethal dose for 50% of the population) of approximately 20 μM and 59 nM respectively. In isolated rat liver mitochondria, it inhibited state 3 respiration by about 15% at certain concentrations while stimulating state 4 respiration significantly .

Table 1: Antiprotozoal Activity of this compound

| Pathogen | LD50 (μM) | Mechanism of Action |

|---|---|---|

| Trypanosoma cruzi | 20 | Inhibition of mitochondrial respiration |

| Leishmania amazonensis | 59 nM | Disruption of mitochondrial functions |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a recent study focusing on periodontal disease, several derivatives of benzamidine, including those with methoxy substitutions, showed notable inhibitory effects against Porphyromonas gingivalis and Escherichia coli. The synthesized compounds exhibited minimal cytotoxicity against human cells (HEK-293), indicating their potential as safe therapeutic agents .

Table 2: Antimicrobial Efficacy of Benzamidine Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-((5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzamidine | P. gingivalis | <10 μM |

| Benzamidine Derivative | E. coli | <15 μM |

Cytotoxicity Analysis

Cytotoxicity studies have assessed the safety profile of this compound and its derivatives. Using the MTT assay, researchers found that many derivatives demonstrated low cytotoxicity while maintaining effective antimicrobial activity. This suggests that modifications to the benzamidine structure can enhance therapeutic efficacy without compromising safety .

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of novel heterocyclic derivatives of benzamidine that incorporated oxadiazole and triazole groups. These compounds exhibited enhanced antibacterial properties against periodontal pathogens while showing negligible cytotoxic effects on human cells. This highlights the potential for developing new therapeutic agents based on the benzamidine scaffold .

Q & A

Q. What unexplored applications of this compound derivatives warrant further investigation?

- Potential Avenues : Explore kinase inhibition (e.g., JAK2/STAT3 pathways) using cellular assays. Investigate photophysical properties (e.g., fluorescence quenching) for sensor development. Structural analogs with triazole moieties (e.g., [1,2,4]triazolo[4,3-a]pyridine) may exhibit enhanced binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。